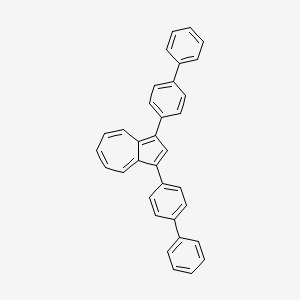
1,3-Bis(4-phenylphenyl)azulene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(4-phenylphenyl)azulene is a compound belonging to the azulene family, which is known for its unique non-benzenoid aromatic structure Azulene itself is a hydrocarbon with a fused five-membered and seven-membered ring system, exhibiting a deep blue color
准备方法
Synthetic Routes and Reaction Conditions
1,3-Bis(4-phenylphenyl)azulene can be synthesized through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This method uses a palladium catalyst to couple a halogenated azulene derivative with a phenylboronic acid under basic conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1,3-Bis(4-phenylphenyl)azulene undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the azulene ring, it readily undergoes electrophilic substitution reactions at the 1 and 3 positions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, altering its electronic properties.
Coupling Reactions: It can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine or nitric acid can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution with bromine would yield brominated derivatives of this compound.
科学研究应用
1,3-Bis(4-phenylphenyl)azulene has several applications in scientific research:
Organic Electronics: Its unique electronic properties make it suitable for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Optoelectronic Materials: The compound’s ability to absorb and emit light in the visible region makes it useful in the development of optoelectronic devices.
Chemical Sensors: Its sensitivity to various chemical environments allows it to be used in sensor applications.
Pharmaceuticals: Azulene derivatives have shown potential in pharmaceutical applications due to their biological activity.
作用机制
The mechanism of action of 1,3-Bis(4-phenylphenyl)azulene is primarily related to its electronic structure. The compound’s unique π-conjugated system allows for efficient electron transfer and interaction with various molecular targets. This can lead to changes in the electronic properties of the target molecules, influencing their behavior in chemical and biological systems .
相似化合物的比较
Similar Compounds
Azulene: The parent compound, known for its deep blue color and unique electronic properties.
1,3-Diphenylazulene: Similar in structure but with phenyl groups directly attached to the azulene ring.
Naphthalene: An isomer of azulene with a benzenoid structure, lacking the unique electronic properties of azulene.
Uniqueness
1,3-Bis(4-phenylphenyl)azulene stands out due to the presence of phenyl groups at the 1 and 3 positions, which enhance its stability and electronic properties. This makes it particularly useful in applications requiring efficient electron transfer and light absorption .
属性
CAS 编号 |
881404-03-1 |
|---|---|
分子式 |
C34H24 |
分子量 |
432.6 g/mol |
IUPAC 名称 |
1,3-bis(4-phenylphenyl)azulene |
InChI |
InChI=1S/C34H24/c1-4-10-25(11-5-1)27-16-20-29(21-17-27)33-24-34(32-15-9-3-8-14-31(32)33)30-22-18-28(19-23-30)26-12-6-2-7-13-26/h1-24H |
InChI 键 |
CNKHMIVGBRCXNQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=C4C3=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


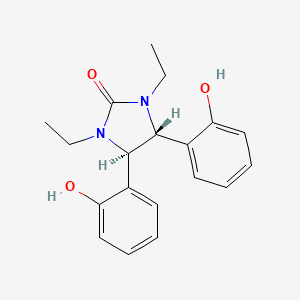

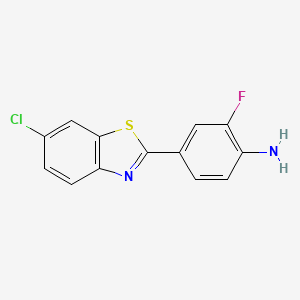
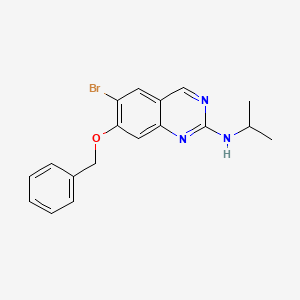
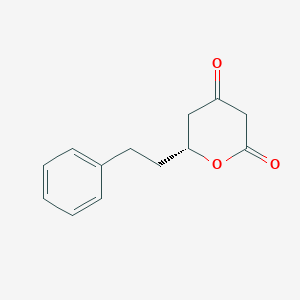
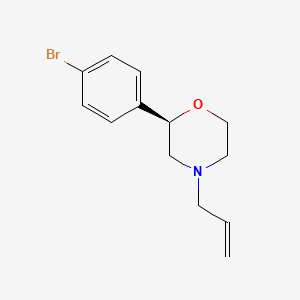

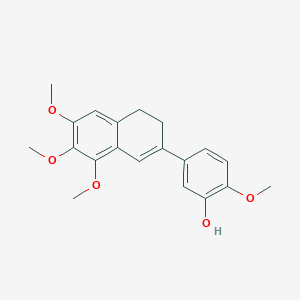
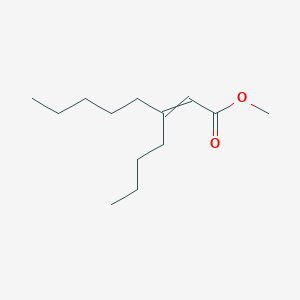
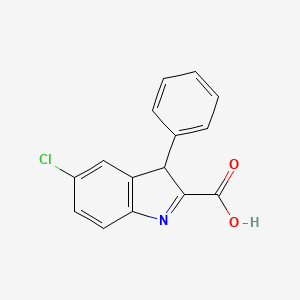
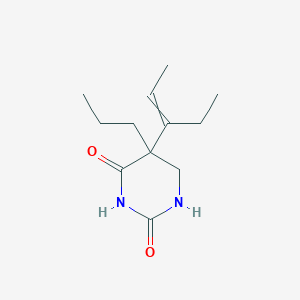
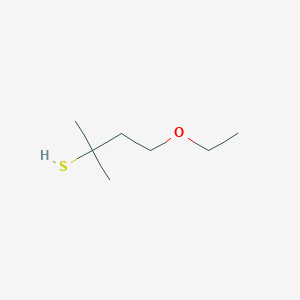

![4-[3-(5-Butyltellurophen-2-yl)prop-2-yn-1-yl]morpholine](/img/structure/B14196000.png)
